3-Phenyl-1,2,4-thiadiazole
Overview
Description
3-Phenyl-1,2,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenyl-1,2,4-thiadiazole can be synthesized through several methods. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction yields the desired thiadiazole derivative, which can be characterized using various spectroscopic techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-1,2,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized thiadiazole derivatives .
Scientific Research Applications
3-Phenyl-1,2,4-thiadiazole has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research has shown its potential as an anti-inflammatory and anticonvulsant agent.
Mechanism of Action
The mechanism of action of 3-Phenyl-1,2,4-thiadiazole varies depending on its application:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and interferes with essential enzymes.
Anticancer Activity: It inhibits cell proliferation by targeting specific enzymes involved in DNA replication and repair.
Anti-inflammatory Activity: The compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
1,3,4-Thiadiazole: Shares the thiadiazole ring but differs in the position of the phenyl group.
1,2,5-Thiadiazole: Another isomer with different substitution patterns.
1,2,3-Thiadiazole: Contains the same ring structure but with different nitrogen positions.
Uniqueness: 3-Phenyl-1,2,4-thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group enhances its stability and biological activity compared to other thiadiazole isomers .
Properties
IUPAC Name |
3-phenyl-1,2,4-thiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S/c1-2-4-7(5-3-1)8-9-6-11-10-8/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPIULIUHITHDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70198504 | |
Record name | 3-Phenyl-1,2,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70198504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50483-82-4 | |
Record name | 3-Phenyl-1,2,4-thiadiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050483824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Phenyl-1,2,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70198504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenyl-1,2,4-thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to 3-phenyl-1,2,4-thiadiazoles?
A1: Several methods exist for synthesizing 3-phenyl-1,2,4-thiadiazoles. One approach involves the cycloaddition of nitrile sulfides to acyl cyanides. For instance, benzonitrile sulfide, generated from 5-phenyl-1,3,4-oxathiazol-2-one, reacts with benzoyl cyanide to yield 5-benzoyl-3-phenyl-1,2,4-thiadiazole. [] Another method involves the thermal decomposition of 1-thiacarbamoyl-5-phenyltetrazoles. [] Additionally, a solution-phase parallel synthesis approach utilizes the cyclization reaction of a carboxamidine dithiocarbamate linker followed by a series of transformations to achieve various 5-amino-substituted 3-phenyl-1,2,4-thiadiazoles. []
Q2: How does the photochemistry of 3-phenyl-1,2,4-thiadiazole differ from its 5-phenyl counterpart?
A2: Studies using 15N-labeling revealed distinct photochemical pathways for 3-phenyl- and 5-phenyl-1,2,4-thiadiazole. [] While 5-phenyl-1,2,4-thiadiazole undergoes photoinduced electrocyclic ring closure forming an intermediate 4-phenyl-1,3-diaza-5-thiabicyclo[2.1.0]pentene, which can further rearrange or fragment, this compound does not exhibit such ring closure. Instead, it primarily undergoes photofragmentation of the thiadiazole ring, yielding products like benzonitrile. []
Q3: Can 3-phenyl-1,2,4-thiadiazoles act as ligands in metal complexes?
A3: Yes, the sulfur atom in the thiadiazole ring can act as a coordinating site for metal ions. For example, bis(this compound-5-thiolato)mercury(II) demonstrates linear coordination geometry around the mercury ion with sulfur atoms from two this compound-5-thiolate ligands. [] This complex also exhibits intramolecular Hg...N interactions, highlighting the potential for diverse coordination modes. []
Q4: How can the redox properties of 1,2,4-thiadiazoles be exploited?
A4: The 1,2,4-thiadiazole ring can be incorporated into larger systems capable of undergoing reversible redox switching. For example, incorporating a 1,2,4-thiadiazole/iminoylthiourea redox system into crown ether or polyethylene glycol units yields redox-switchable ionophores. [] These systems demonstrate altered cation selectivity depending on their redox state, opening possibilities for controlled ion capture and release. []
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